molecular formula C22H25NO3 B214480 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214480
M. Wt: 351.4 g/mol
InChI Key: GZAZKAVWQOZIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the indolinone family of compounds and has been shown to exhibit promising biological activity in various studies.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its biological activity by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has been shown to exhibit significant biochemical and physiological effects in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is its potential therapeutic applications. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Another direction is to explore its potential as a chemopreventive and chemotherapeutic agent for various types of cancer. Additionally, further research can be conducted to improve the solubility and bioavailability of this compound, which can enhance its potential as a therapeutic agent.
In conclusion, 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer activity make it a potential candidate for the development of novel therapeutic agents. However, further research is needed to fully understand its mechanism of action and to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one involves the reaction of 2,4,6-trimethylacetophenone with 3-(1-propylindol-2-yl)acrylic acid in the presence of a base catalyst and a suitable solvent. The resulting product is then subjected to a reduction reaction to yield the final compound.

Scientific Research Applications

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activity in various studies.

properties

Product Name

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propylindol-2-one

InChI

InChI=1S/C22H25NO3/c1-5-10-23-18-9-7-6-8-17(18)22(26,21(23)25)13-19(24)20-15(3)11-14(2)12-16(20)4/h6-9,11-12,26H,5,10,13H2,1-4H3

InChI Key

GZAZKAVWQOZIAU-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=C(C=C3C)C)C)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=C(C=C3C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.